methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate is an organic compound characterized by a pyrrole ring substituted with a methyl ester group at the 2-position and a 2-methylbenzoyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2-methylbenzoyl chloride with methyl 4-amino-1H-pyrrole-2-carboxylate under N-acylation conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzoyl group on the pyrrole ring can participate in EAS reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under basic conditions.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) bromide.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nitration: Nitro derivatives of the benzoyl group.
Halogenation: Halogenated derivatives of the benzoyl group.
Hydrolysis: 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 4-(2-methylbenzyl)-1H-pyrrole-2-carboxylate.
Scientific Research Applications
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzoyl group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their function. Additionally, the pyrrole ring can participate in π-π stacking interactions, further modulating the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-benzoyl-1H-pyrrole-2-carboxylate
- Methyl 4-(4-methylbenzoyl)-1H-pyrrole-2-carboxylate
- Methyl 4-(2-chlorobenzoyl)-1H-pyrrole-2-carboxylate
Uniqueness
Methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the 2-methylbenzoyl group, which imparts distinct steric and electronic properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for further research and development .
Properties
IUPAC Name |
methyl 4-(2-methylbenzoyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-5-3-4-6-11(9)13(16)10-7-12(15-8-10)14(17)18-2/h3-8,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVCUIOPHSVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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